3-(Diethoxy(methyl)silyl)propyl acrylate
CAS No.: 146666-71-9
Cat. No.: VC0171963
Molecular Formula: C11H22O4Si
Molecular Weight: 246.37548
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146666-71-9 |
|---|---|
| Molecular Formula | C11H22O4Si |
| Molecular Weight | 246.37548 |
| IUPAC Name | 3-[diethoxy(methyl)silyl]propyl prop-2-enoate |
| Standard InChI | InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 |
| SMILES | CCO[Si](C)(CCCOC(=O)C=C)OCC |
Introduction
Chemical Classification and Structure
Molecular Identity and Classification
3-(Diethoxy(methyl)silyl)propyl acrylate belongs to the family of organosilicon compounds, specifically classified as silane coupling agents and acrylate esters. The compound features a propyl chain that connects an acrylate functional group with a diethoxy(methyl)silyl group, creating a molecule with dual reactivity profiles. This structural arrangement is fundamental to its function as a coupling agent between organic polymers and inorganic substrates. The molecule's ability to bridge these dissimilar materials stems from its distinctive functional groups positioned at opposite ends of the molecular structure.
Structural Characteristics
The molecular structure of 3-(Diethoxy(methyl)silyl)propyl acrylate consists of three primary components: the acrylate moiety, the propyl chain linker, and the diethoxy(methyl)silyl group. The acrylate group provides polymerizable functionality, while the silane end offers substrate-binding capabilities. This structural arrangement facilitates the compound's bifunctional nature, allowing it to participate in various chemical processes simultaneously. The molecular formula corresponds to a molecular weight of approximately 260.41 g/mol, positioning it within the medium molecular weight range for silane coupling agents.
| Structural Component | Function |
|---|---|
| Acrylate group | Provides polymerizable functionality for organic matrix integration |
| Propyl chain linker | Offers spatial separation between reactive groups and flexibility |
| Diethoxy(methyl)silyl group | Facilitates bonding with inorganic substrates through hydrolysis reactions |
Physical and Chemical Properties
Physical Characteristics
3-(Diethoxy(methyl)silyl)propyl acrylate presents as a liquid at standard temperature and pressure. Its physical properties make it suitable for incorporation into various formulations without significant processing challenges. The compound's relatively stable nature under standard conditions contributes to its utility in industrial applications, though it requires specific storage considerations to maintain integrity.
Stability and Reactivity Profile
The compound exhibits hydrolytic sensitivity, gradually reacting with moisture in the environment. This reactivity characteristic necessitates proper storage conditions to maintain product stability and efficacy. Research indicates that the compound should be stored in sealed containers, protected from light, and maintained at controlled temperatures to prevent premature reaction or degradation. The reactive nature of both the acrylate and silane functionalities requires consideration in handling protocols to prevent unwanted polymerization or hydrolysis.
Comparative Properties with Related Compounds
While examining 3-(Diethoxy(methyl)silyl)propyl acrylate, it is instructive to compare its properties with related silane acrylates. The dimethoxy analog (3-(Dimethoxy(methyl)silyl)propyl acrylate) has a lower molecular weight of 218.32 g/mol and presents as a colorless to light yellow clear liquid. This related compound requires refrigerated storage (2-8°C) in dark conditions to maintain stability, suggesting similar storage requirements may be appropriate for the diethoxy variant .
| Property | 3-(Diethoxy(methyl)silyl)propyl acrylate | 3-(Dimethoxy(methyl)silyl)propyl acrylate |
|---|---|---|
| Molecular Weight | ~260.41 g/mol | 218.32 g/mol |
| Physical State | Liquid | Colorless to light yellow liquid |
| Storage Conditions | Sealed, dark conditions | Refrigerated (2-8°C), sealed, dark |
| Key Functional Groups | Acrylate, diethoxy(methyl)silyl | Acrylate, dimethoxy(methyl)silyl |
Synthesis Methods
Standard Synthetic Pathway
The synthesis of 3-(Diethoxy(methyl)silyl)propyl acrylate typically proceeds through the reaction of 3-chloropropyl acrylate with diethoxymethylsilane. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction requires inert conditions to prevent unwanted side reactions and ensure high purity of the final product. The synthetic pathway represents a nucleophilic substitution mechanism where the silicon-based reagent displaces the chloride leaving group.
Industrial Production Considerations
In industrial settings, the synthesis may be scaled up using specialized reactors equipped with monitoring systems for temperature and pressure control. The process demands careful attention to reaction parameters to maintain product quality and yield. Industrial production may incorporate additional purification steps to achieve the required purity standards for commercial applications. These steps might include distillation under reduced pressure or chromatographic techniques depending on the intended application and purity requirements.
Alternative Synthesis Approaches
Research into alternative synthesis routes continues to evolve, with emphasis on developing more environmentally friendly processes with higher yields and fewer byproducts. These approaches may involve catalytic methods, continuous flow processes, or alternative reagents that offer improved efficiency or sustainability. The optimization of synthesis conditions represents an active area of research in silane chemistry, with implications for cost-effectiveness and environmental impact in commercial production scenarios.
Chemical Reactivity
Polymerization Behavior
One of the primary reaction pathways for 3-(Diethoxy(methyl)silyl)propyl acrylate involves polymerization through the acrylate functional group. This process can be initiated by various means including heat, light, or chemical initiators, leading to the formation of polymers or copolymers. The polymerization reaction proceeds via a chain-growth mechanism typical of acrylate compounds, resulting in materials with enhanced mechanical properties and chemical resistance. The incorporation of the silane functionality into these polymer structures creates materials with specialized surface properties and adhesion characteristics.
Hydrolysis Reactions
The diethoxy(methyl)silyl group undergoes hydrolysis in the presence of moisture, forming reactive silanol intermediates. These silanol groups can subsequently condense to form siloxane bonds, creating a network structure that enhances material properties. The hydrolysis reaction is particularly significant in applications where the compound serves as a coupling agent between organic polymers and inorganic substrates. The controlled hydrolysis of the silane functionality allows for covalent bond formation with hydroxyl-bearing surfaces such as metals, glass, or mineral fillers.
Coupling Reactions
The bifunctional nature of 3-(Diethoxy(methyl)silyl)propyl acrylate enables it to participate in coupling reactions that bridge organic and inorganic materials. The acrylate group can bind to organic matrices through polymerization, while the hydrolyzed silanol groups bond to inorganic surfaces. This coupling mechanism creates strong interfaces between dissimilar materials, enhancing composite strength and durability. The efficiency of these coupling reactions depends on various factors including surface preparation, reaction conditions, and the presence of catalysts or inhibitors.
Applications in Materials Science
Surface Treatments and Coatings
3-(Diethoxy(methyl)silyl)propyl acrylate finds significant application in surface treatments and coatings where enhanced adhesion and durability are required. The compound can be incorporated into coating formulations to improve adhesion to metal substrates, particularly in applications exposed to harsh environmental conditions. The silane functionality promotes strong interfacial bonding, while the acrylate group enables integration with the organic coating matrix. This dual functionality results in coatings with improved moisture resistance, corrosion protection, and long-term durability.
Adhesive Formulations
The compound serves as an effective adhesion promoter in various adhesive systems, particularly those designed for bonding organic materials to inorganic substrates. By incorporating 3-(Diethoxy(methyl)silyl)propyl acrylate into adhesive formulations, manufacturers can achieve stronger bonds with improved resistance to environmental degradation. The compound's ability to form covalent bonds with both components of the adhesive joint contributes to enhanced bond strength and durability under challenging conditions.
Composite Materials Development
In composite materials, 3-(Diethoxy(methyl)silyl)propyl acrylate functions as a coupling agent between polymer matrices and inorganic fillers or reinforcements. This application is particularly valuable in fiber-reinforced composites, where strong interfacial bonding is critical for mechanical performance. Research has demonstrated that incorporating this silane into composite formulations can significantly improve mechanical properties such as tensile strength, flexural modulus, and impact resistance through enhanced fiber-matrix adhesion.
| Application Area | Function | Benefits |
|---|---|---|
| Surface Coatings | Adhesion promoter, corrosion inhibitor | Improved durability, moisture resistance |
| Adhesives | Coupling agent between dissimilar materials | Enhanced bond strength, environmental resistance |
| Composites | Interfacial bonding agent | Improved mechanical properties, reduced water uptake |
| Dental Materials | Adhesion promoter for resin systems | Better retention, reduced microleakage |
Mechanism of Action
Surface Interaction Mechanisms
The mechanism of action for 3-(Diethoxy(methyl)silyl)propyl acrylate primarily involves its interaction with substrate surfaces through a multi-step process. Initially, the ethoxy groups hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on inorganic surfaces such as metals, glass, or mineral fillers, forming stable siloxane (Si-O-substrate) bonds. This covalent bonding mechanism creates a strong anchoring point for the organic component of the system, which connects through the acrylate functionality.
Factors Affecting Efficacy
Several factors influence the effectiveness of 3-(Diethoxy(methyl)silyl)propyl acrylate in its various applications. Moisture levels significantly impact the hydrolysis rate of the ethoxy groups, affecting the formation of reactive silanol intermediates. Surface preparation, including cleaning and activation processes, determines the availability of surface hydroxyl groups for condensation reactions. Temperature, pH conditions, and the presence of catalysts or inhibitors can all modulate reaction kinetics and ultimately determine coupling efficiency. Understanding these factors is essential for optimizing the performance of systems incorporating this silane coupling agent.
Stability of Formed Bonds
The stability of bonds formed through 3-(Diethoxy(methyl)silyl)propyl acrylate mediation depends on both the siloxane linkages at the inorganic interface and the polymerized acrylate structure in the organic phase. The siloxane bonds provide resistance to moisture and chemical degradation, while the polymerized acrylate contributes mechanical strength and durability. Research into bond stability under various environmental conditions continues to inform application development and performance expectations in fields ranging from protective coatings to advanced composites.
Research Developments and Future Directions
Recent Advances in Application Methodologies
Recent research has focused on optimizing application methods for 3-(Diethoxy(methyl)silyl)propyl acrylate to maximize its effectiveness as a coupling agent. Developments include novel pre-treatment processes, improved formulation techniques, and innovative curing methodologies that enhance the compound's performance in specific applications. These advances have expanded the potential use cases for this silane coupling agent across multiple industries and material systems. Ongoing studies continue to refine these methodologies to achieve improved efficiency and cost-effectiveness in commercial applications.
Structure-Property Relationship Studies
Understanding the relationship between molecular structure and functional properties represents an active area of research for 3-(Diethoxy(methyl)silyl)propyl acrylate and related compounds. Comparative studies examining variations in the alkoxy groups, chain length, and substituents provide insights into optimizing silane coupling agent design for specific applications. These structure-property investigations help guide the development of next-generation silane compounds with enhanced performance characteristics tailored to particular industrial needs.
Emerging Applications
Emerging applications for 3-(Diethoxy(methyl)silyl)propyl acrylate include advanced electronic materials, biomedical devices, and sustainable composites. In electronic applications, the compound's ability to form well-defined interfaces contributes to improved device performance and reliability. Biomedical applications leverage the compound's capacity to modify surface properties and create biocompatible interfaces. In sustainable materials development, the effective coupling provided by this silane allows for the incorporation of bio-based fillers and reinforcements into polymer matrices with enhanced compatibility and performance.
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